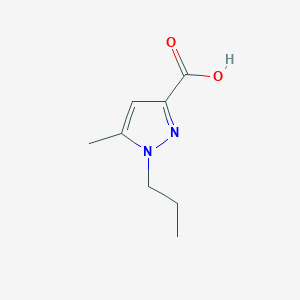

5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid

説明

BenchChem offers high-quality 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-methyl-1-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-10-6(2)5-7(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTNVXVETKMVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241217 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956950-99-5 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956950-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Profile: 1-Propyl-5-methyl-1H-pyrazole-3-carboxylic Acid

The following technical guide provides an in-depth analysis of 1-propyl-5-methyl-1H-pyrazole-3-carboxylic acid , focusing on its physicochemical properties, synthetic pathways, and utility in medicinal chemistry.

Molecular Weight & Physicochemical Analysis

Executive Summary

1-propyl-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole scaffold utilized in medicinal chemistry as a building block for diversity-oriented synthesis. With a molecular weight of 168.19 g/mol , it serves as a critical intermediate in the development of bioactive compounds, particularly in the design of partial agonists and enzyme inhibitors where the pyrazole ring functions as a bioisostere for imidazole or pyrrole moieties.

This guide details the compound's structural specifications, synthetic protocols, and analytical characterization, addressing the regiochemical challenges inherent in its preparation.

Physicochemical Specifications

The precise molecular weight and elemental composition are fundamental for mass spectrometry validation and stoichiometry calculations.

Quantitative Data Profile

| Property | Value | Unit | Notes |

| Molecular Weight (Average) | 168.19 | g/mol | Based on standard atomic weights |

| Monoisotopic Mass | 168.0899 | Da | For High-Res MS (M+H⁺ = 169.0972) |

| Molecular Formula | C₈H₁₂N₂O₂ | - | - |

| Heavy Atom Count | 12 | - | - |

| Predicted LogP | 1.62 ± 0.3 | - | Lipophilicity index (cLogP) |

| Predicted pKa (Acid) | 3.54 ± 0.10 | - | Carboxylic acid ionization |

| Predicted pKa (Base) | 2.1 ± 0.5 | - | Pyrazole nitrogen protonation |

| H-Bond Donors | 1 | - | (COOH) |

| H-Bond Acceptors | 3 | - | (N, C=O, OH) |

Structural Analysis & Isomerism

The compound belongs to a class of N-alkylated pyrazoles. It is crucial to distinguish it from its regioisomers, which have identical mass but distinct biological activities.

-

Target Structure: 1-propyl-5-methyl -1H-pyrazole-3-carboxylic acid.

-

Common Regioisomer: 1-propyl-3-methyl -1H-pyrazole-5-carboxylic acid.

-

Inverse Analog: 1-methyl-5-propyl -1H-pyrazole-3-carboxylic acid (CAS 247583-70-6).[1]

Note: The "1-propyl-5-methyl" isomer places the propyl group on the nitrogen adjacent to the methyl-substituted carbon, creating a specific steric environment often exploited to modulate receptor binding affinity.

Synthetic Methodology

The synthesis of 1-propyl-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of a 1,3-dielectrophile with propylhydrazine. The primary challenge is regioselectivity .

Core Reaction Pathway

Precursors: Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate) and Propylhydrazine hydrochloride.

Step-by-Step Protocol

-

Reagent Preparation: Dissolve Ethyl 2,4-dioxovalerate (1.0 eq) in absolute ethanol.

-

Hydrazine Addition: Add Propylhydrazine hydrochloride (1.1 eq) to the solution at 0°C.

-

Cyclization: Treat with mild base (e.g., Sodium Acetate or TEA) to neutralize the HCl salt and initiate cyclization. Stir at room temperature for 2 hours, then reflux for 4 hours.

-

Ester Hydrolysis: The intermediate (Ethyl 1-propyl-5-methyl-1H-pyrazole-3-carboxylate) is isolated and treated with 1M NaOH/MeOH (1:1) at reflux for 2 hours.

-

Workup: Acidify to pH 3 with 1M HCl. The carboxylic acid precipitates as a white/off-white solid.[2]

-

Purification: Recrystallization from Ethanol/Water.

Regioselectivity Control

The reaction of mono-substituted hydrazines with unsymmetrical 1,3-diketones yields a mixture of isomers.

-

Kinetic Control: Reaction in acidic media often favors the 5-methyl-3-carboxylate isomer (Target).

-

Thermodynamic Control: Reaction in basic media may favor the 3-methyl-5-carboxylate isomer.

Experimental Workflow Diagram

Figure 1: Synthetic workflow for the preparation of the target pyrazole acid, highlighting the critical isomer separation step.

Analytical Characterization

To ensure the integrity of the "1-propyl-5-methyl" regiochemistry, specific analytical markers must be verified.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive.

-

Parent Ion [M+H]⁺: 169.1 m/z.

-

Fragmentation Pattern:

-

Loss of Propyl group: [M+H - 42]⁺ (approx. 127 m/z).

-

Decarboxylation: [M+H - 44]⁺ (approx. 125 m/z).

-

Nuclear Magnetic Resonance (NMR)

Distinguishing the 1,5-isomer (Target) from the 1,3-isomer is best achieved via NOESY (Nuclear Overhauser Effect Spectroscopy) .

-

1H NMR (DMSO-d₆):

-

Propyl CH₂ (N-linked): Triplet at ~4.0 ppm.

-

C5-Methyl: Singlet at ~2.3 ppm.

-

C4-H: Singlet at ~6.5 ppm.

-

-

NOE Signal: In the 1-propyl-5-methyl isomer, strong NOE correlation is observed between the N-propyl α-CH₂ and the C5-Methyl group. This correlation is absent in the 1-propyl-3-methyl isomer (where the propyl is distant from the methyl).

Pharmaceutical Applications

Scaffold in Drug Discovery

The 1-propyl-5-methyl-1H-pyrazole-3-carboxylic acid motif is a bioisostere for various heteroaromatic acids.

-

PDE5 Inhibitor Analogs: While Sildenafil utilizes a 1-methyl-3-propyl pyrazole core, the 1-propyl-5-methyl variant is used to explore the Structure-Activity Relationship (SAR) of the hydrophobic pocket in phosphodiesterase enzymes. Swapping the alkyl chain position alters the vector of the lipophilic group, potentially improving selectivity against PDE6.

-

Agrochemicals: Pyrazole carboxylic acids are precursors to succinate dehydrogenase inhibitor (SDHI) fungicides. The N-propyl group provides enhanced lipophilicity compared to N-methyl analogs, aiding in cuticular penetration.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and distinct polarity vectors, this acid is an ideal "fragment" for screening against GPCR targets.

Logical Relationship: SAR Exploration

Figure 2: SAR logic demonstrating how regiochemical variation of the pyrazole core drives selectivity profiles in drug discovery.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9898937, 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. (Isomer Reference). Retrieved from [Link]

- Elguero, J. (1984).Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. (Fundamental synthesis and regiochemistry of pyrazoles).

- Martins, M. A. P., et al. (2001).Regiospecific synthesis of 3- and 5-trifluoromethyl-1H-pyrazole-1-carboxamides. Journal of Heterocyclic Chemistry. (Methodology for controlling pyrazole regioselectivity).

-

Sildenafil Citrate Structure Analysis. ChemIDplus. (Structural comparison for PDE5 inhibitor analogs). Retrieved from [Link]

Sources

Comparative Analysis: 1-Methyl-5-Propyl vs. 5-Methyl-1-Propyl Pyrazole Isomers

The following technical guide details the structural, synthetic, and functional distinctions between 1-methyl-5-propyl-1H-pyrazole and 5-methyl-1-propyl-1H-pyrazole .

Executive Summary: The Regioisomer Challenge

In medicinal chemistry and agrochemical synthesis, the pyrazole ring is a privileged scaffold. However, the asymmetry of the pyrazole nucleus (N1 vs. N2) creates significant challenges in regiocontrol. The distinction between 1-methyl-5-propyl-1H-pyrazole (Isomer A) and 5-methyl-1-propyl-1H-pyrazole (Isomer B) represents a classic case of N/C-substituent swapping .

While both share the molecular formula C

| Feature | 1-Methyl-5-Propyl-1H-Pyrazole | 5-Methyl-1-Propyl-1H-Pyrazole |

| N1 Substituent | Methyl (-CH | Propyl (-C |

| C5 Substituent | Propyl (-C | Methyl (-CH |

| Steric Clash (1,5) | High (N-Me vs. C-Pr) | High (N-Pr vs. C-Me) |

| Primary Application | PDE5 Inhibitor Impurities / Analogs | Kinase Inhibitors, Chagas Disease (TcTERT) |

| Key Synthetic Challenge | Controlling hydrazine regioselectivity | Alkylation regioselectivity of 3(5)-methylpyrazole |

Structural & Electronic Distinctions

Nomenclature and Numbering

The numbering of the pyrazole ring starts at the pyrrole-like nitrogen (N1) bearing the substituent.

-

Isomer A (1-Me, 5-Pr): The methyl group is fixed at N1. The propyl chain is at C5, adjacent to N1.

-

Isomer B (5-Me, 1-Pr): The propyl group is fixed at N1. The methyl group is at C5.[1][2][3]

The "1,5-Steric Clash"

Both isomers suffer from steric repulsion between the N1-substituent and the C5-substituent, a phenomenon known as the buttressing effect . This interaction forces the N1-substituent out of the ring plane or distorts the bond angles.

-

1-Methyl-5-Propyl: The rigid C5-propyl chain projects directly toward the N1-methyl. The methylene group of the propyl chain creates significant van der Waals repulsion with the N-methyl.

-

5-Methyl-1-Propyl: The N1-propyl chain is more flexible (free rotation around N-C bond) than the C5-propyl (restricted by conjugation if unsaturated, though here it is alkyl). However, the bulky N-propyl group can shield the C5-methyl, altering the accessible surface area for enzyme binding.

Electronic Effects

While alkyl groups are weak electron donors, their position affects the basicity of N2 (the pyridine-like nitrogen).

-

Inductive Effect (+I): In 1-methyl-5-propyl , the larger propyl group at C5 donates electron density directly into the C4=C5 double bond, potentially making C4 more nucleophilic compared to the 5-methyl isomer.

-

Lone Pair Availability: In 5-methyl-1-propyl , the bulky N-propyl group may sterically hinder the approach of electrophiles or protons to N2 more than the N-methyl group would, despite similar electronic donation.

Synthetic Pathways & Regiocontrol

The synthesis of these isomers requires different strategies to ensure high regiochemical purity.

Pathway A: Cyclocondensation (Hydrazine Route)

The most common route involves reacting a hydrazine with a 1,3-diketone (or equivalent).

-

Reaction: Methylhydrazine + 1,3-Diketone

Pyrazole. -

Regioselectivity Rule: The terminal

of methylhydrazine is the stronger nucleophile and attacks the more electrophilic carbonyl carbon of the diketone.

To synthesize 1-Methyl-5-Propyl-1H-Pyrazole:

You require a diketone where the carbonyl bearing the propyl group is less electrophilic (or sterically hindered), forcing the

-

Protocol: React Methylhydrazine with 1-cyclopropyl-1,3-butanedione (or similar precursor). The regioselectivity is often poor (mixtures of 1,3- and 1,5-isomers), requiring chromatographic separation.

Pathway B: Direct Alkylation (Tautomer Route)

Alkylation of N-unsubstituted pyrazoles yields mixtures due to annular tautomerism.

-

Substrate: 3(5)-Methylpyrazole.

-

Reagent: Propyl Iodide / Base (e.g., NaH, Cs

CO -

Mechanism: The pyrazole anion has two nucleophilic nitrogens.

-

Attack by N1 (adjacent to Me): Yields 1-propyl-5-methylpyrazole (Isomer B). This is often the minor product due to steric hindrance from the adjacent methyl group.

-

Attack by N2 (remote from Me): Yields 1-propyl-3-methylpyrazole (Regioisomer of B).

-

-

Optimization: To favor 1-propyl-5-methyl , one must use transient blocking groups or specific solvent effects, though it remains the thermodynamically less favored product compared to the 1,3-isomer.

Figure 1: Synthetic divergence showing the difficulty in accessing 1,5-disubstituted isomers (Isomer A and B) compared to their thermodynamically favored 1,3-counterparts.

Analytical Characterization

Distinguishing these isomers requires rigorous spectroscopic analysis. Relying solely on MS (Mass Spectrometry) is insufficient as they share identical mass fragments.

Nuclear Magnetic Resonance (NMR)

NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for assignment.

| Isomer | Key NOE Interaction | Observation |

| 1-Methyl-5-Propyl | N-CH | Strong cross-peak between N-Methyl singlets ( |

| 5-Methyl-1-Propyl | N-Propyl | Strong cross-peak between N-Propyl |

Carbon-13 Shifts

-

C5 Signal: The C5 carbon in 1-methyl-5-propyl is typically shielded (shifted upfield) relative to the 1,3-isomer due to the "ortho" steric compression, but the presence of the propyl group (vs methyl) adds a deshirlding

-effect. -

N-Methyl vs N-Propyl: The N-Methyl carbon appears at

35-38 ppm. The N-Propyl

Functional Implications (SAR)

Case Study: PDE5 Inhibitors (Sildenafil Analogs)

In the development of PDE5 inhibitors (e.g., Viagra), the pyrazole ring is often fused to a pyrimidinone.

-

Relevance: The active pharmaceutical ingredient typically utilizes the 1-methyl-3-propyl substitution pattern.

-

The Isomer Issue: 1-methyl-5-propyl derivatives often appear as impurities during the synthesis of the pyrazole intermediate. These isomers significantly reduce potency due to the steric clash preventing the pyrazole ring from sitting flat in the enzyme's hydrophobic pocket.

Case Study: Chagas Disease (TcTERT Inhibitors)

Research into Trypanosoma cruzi inhibitors has identified 5-methyl-1-propyl derivatives as active probes.

-

Mechanism: Small molecule screening identified 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde derivatives as inhibitors of telomerase (TcTERT).

-

SAR Insight: The N-propyl group in this position likely occupies a specific hydrophobic cleft that the smaller N-methyl group cannot fill, or the flexibility of the N-propyl chain allows for an induced fit that the rigid C5-propyl (in the other isomer) prevents.

References

-

Chem-Impex . 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid - Product Analysis. Retrieved from

-

Mani, N. S., et al. (2008).[4] Regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. Journal of Organic Chemistry. Retrieved from

-

National Institutes of Health (NIH) . (2010). Identification of Small-Molecule Inhibitors of Trypanosoma cruzi Infection. Probe Reports from the NIH Molecular Libraries Program. Retrieved from

-

Guidechem . 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid amide Properties. Retrieved from

-

MDPI . (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Retrieved from

Sources

- 1. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]

- 2. Thermochemical studies of N-methylpyrazole and N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole synthesis [organic-chemistry.org]

Application Note: Advanced Amide Coupling Protocols for Pyrazole-3-Carboxylic Acids

Executive Summary

Pyrazole-3-carboxylic acids represent a privileged scaffold in medicinal chemistry (e.g., Sildenafil, Rimonabant), yet they present distinct synthetic challenges. The electron-rich pyrazole ring often renders the carboxylic acid less electrophilic, while the unsubstituted N-H (if present) introduces competition between the desired amidation and side-reactions such as N-acylation (dimerization).

This guide moves beyond generic coupling advice. It provides three field-validated protocols tailored to specific substrate classes:

-

Protocol A (HATU): The high-success "Discovery" route for small-scale library synthesis.

-

Protocol B (T3P): The "Process" route for scalable, green chemistry with minimal workup.

-

Protocol C (Ghosez’s Reagent): The "Rescue" route for sterically hindered or electron-deficient amines.

Strategic Decision Framework

Before selecting a protocol, analyze your specific pyrazole substrate using the logic flow below.

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate sterics and electronics.

Technical Protocols

Protocol A: The "Gold Standard" (HATU)

Best For: Discovery chemistry, high-throughput library generation, and valuable late-stage intermediates. Mechanism: HATU generates an OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating amine attack and minimizing racemization.[1]

Reagents:

-

Coupling Agent: HATU (1.1 - 1.2 equiv)

-

Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve the pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (2.0 equiv). Stir for 2 minutes. Note: Solution usually turns yellow.

-

Active Ester Formation: Add HATU (1.1 equiv) in one portion.

-

Self-Validating Step: Stir for 10-15 minutes. Take a 5µL aliquot for LCMS. You should see the mass of the OAt-ester (M+135) or the disappearance of the acid. If acid remains, add 0.1 equiv more HATU.

-

-

Coupling: Add the amine (1.1 - 1.2 equiv).

-

Reaction: Stir at Room Temperature (RT) for 1-4 hours.

-

Workup: Dilute with EtOAc. Wash with sat. LiCl (3x) to remove DMF, followed by sat. NaHCO₃ and brine.[2]

Why it works: The 7-azabenzotriazole moiety lowers the pKa of the leaving group, making the active ester highly reactive toward amines while the pyridine nitrogen stabilizes the transition state.

Protocol B: The Scalable "Green" Route (T3P)

Best For: Process chemistry (>1g), substrates prone to epimerization, and N-unsubstituted pyrazoles. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. The byproduct is water-soluble propylphosphonic acid, eliminating the need for chromatographic purification in many cases.

Reagents:

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 - 4.0 equiv) or N-Methylmorpholine (NMM)

-

Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Methodology:

-

Charge: To a flask, add Pyrazole Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc preferred, 5-10 volumes).

-

Base Addition: Add Pyridine (3.5 equiv). Cool to 0°C if the amine is valuable/chiral; otherwise, RT is acceptable.

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise.

-

Expert Insight: Unlike HATU, do not pre-activate the acid with T3P in the absence of the amine. T3P is most effective when the amine is present to intercept the mixed anhydride immediately.

-

-

Monitoring: Heat to 40-50°C if reaction is sluggish after 1 hour.

-

Self-Validating Step: If conversion stalls at 50%, add 0.5 equiv more T3P. T3P hydrolyzes slowly over time, so excess is often required.

-

-

Workup: Wash organic layer with water (2x), 0.5M HCl (to remove pyridine), sat. NaHCO₃, and brine.[2] Evaporate solvent.[3]

Data Comparison:

| Feature | HATU (Protocol A) | T3P (Protocol B) |

| Cost | High | Low/Medium |

| Atom Economy | Poor (Large byproduct mass) | Excellent |

| Purification | Column Chromatography often required | Aqueous Extraction usually sufficient |

| Epimerization | Low | Very Low (Superior) |

| Toxicity | Allergenic (Uronium salts) | Non-toxic, Non-sensitizing |

Protocol C: The "Rescue" Route (Ghosez's Reagent)

Best For: Extremely weak nucleophiles (e.g., electron-deficient anilines, aminopyrazines) or sterically hindered systems where active esters fail. Mechanism: Converts the acid to an acid chloride under neutral conditions, avoiding the harsh HCl gas evolution associated with Thionyl Chloride.

Reagents:

-

Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)

-

Base: Pyridine or Et3N (2.0 equiv)

-

Solvent: Dry DCM or CHCl3.

Step-by-Step Methodology:

-

Acid Chloride Generation: Dissolve Pyrazole Acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1.2 equiv) dropwise at RT.

-

Self-Validating Step: Monitor by TLC (methanol quench of aliquot -> methyl ester). Stir for 1-2 hours until acid is fully converted to acid chloride.

-

-

Coupling: Add the Amine (0.8 - 1.0 equiv) and Base (2.0 equiv) dissolved in DCM to the reaction mixture.

-

Reaction: Stir at RT or reflux (40°C) for 2-16 hours.

-

Workup: Standard aqueous wash (NaHCO₃/Brine).

Mechanistic Visualization: T3P Activation

Understanding the T3P cycle is crucial for troubleshooting. The diagram below illustrates the activation and the critical "water wash" advantage.

Figure 2: The T3P coupling cycle, highlighting the generation of water-soluble byproducts which simplifies purification.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (HATU) | Steric hindrance or N-coordination. | Switch to Protocol C (Acid Chloride). The active ester is too bulky. |

| Product is Racemized | High pH or slow coupling. | Switch to Protocol B (T3P) and keep temperature < 0°C during addition. Use Collidine instead of DIPEA. |

| Dimerization (N-Acylation) | Unsubstituted Pyrazole NH competing. | Use Protocol B . T3P is more selective for the carboxylate over the pyrazole nitrogen. Alternatively, protect the pyrazole N (THP or SEM group). |

| Precipitation | Poor solubility of Pyrazole Acid. | Add a co-solvent like NMP or DMSO (10%) to the DMF/DCM mixture. |

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition. Link

-

Augustine, J. K., et al. (2011).[7] Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates. Synthesis. Link

-

BenchChem. (2025).[2][3] Application Notes and Protocols for Amide Coupling. Link

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates [organic-chemistry.org]

regioselective synthesis of N-propyl pyrazole carboxylic acids

Application Note: Regioselective Synthesis of N-Propyl Pyrazole Carboxylic Acids

Executive Summary

The synthesis of N-alkyl pyrazole carboxylic acids is a cornerstone of medicinal chemistry, serving as the scaffold for diverse therapeutics (e.g., sildenafil, rimonabant). However, the reaction of mono-substituted hydrazines with unsymmetrical 1,3-dicarbonyls notoriously yields mixtures of 1,3- and 1,5-disubstituted regioisomers. This heterogeneity complicates purification and lowers yields of the desired pharmacophore.

This Application Note provides a definitive guide to the . We detail two orthogonal protocols to access either the 3-carboxylic acid or the 5-carboxylic acid isomer with high specificity (>95% regiocontrol), bypassing the limitations of traditional random condensation.

The Regioselectivity Challenge: Mechanistic Insight

The core challenge lies in the competing nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the 1,3-dicarbonyl centers.

-

N-Propylhydrazine (

): The terminal amino group ( -

1,3-Dicarbonyl (e.g., Ethyl Acetopyruvate): Contains two electrophilic sites: the ketone (C4) and the

-keto ester (C2).

Mechanism of Divergence:

In standard acidic conditions (Knorr synthesis), the most nucleophilic nitrogen (

Figure 1: Mechanistic bifurcation in pyrazole synthesis. Path A is thermodynamically favored in standard condensation, leading to the 1,5-disubstituted core (relative to the methyl group).

Protocol A: Synthesis of 1-Propyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid

Target: The "3-Carboxylic Acid" Isomer. Strategy: Thermodynamic Cyclocondensation.

This protocol leverages the natural electrophilic hierarchy of ethyl acetopyruvate. The ketone carbonyl is highly reactive toward the terminal hydrazine nitrogen, locking the regiochemistry to place the propyl group adjacent to the methyl substituent.

Materials

-

Ethyl acetopyruvate (1.0 eq)

-

N-Propylhydrazine hydrochloride (1.1 eq)

-

Ethanol (Absolute, ACS Grade)

-

Acetic Acid (Catalytic)

Step-by-Step Methodology

-

Preparation: Dissolve Ethyl acetopyruvate (10.0 g, 63.2 mmol) in Ethanol (100 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add N-propylhydrazine hydrochloride (7.69 g, 69.5 mmol) portion-wise.

-

Catalysis: Add Glacial Acetic Acid (0.5 mL). The acidic medium protonates the carbonyls, enhancing the electrophilic differentiation.

-

Reaction: Allow to warm to room temperature (RT) and stir for 1 hour, then reflux for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Work-up: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with saturated

(2 x 50 mL) to remove unreacted hydrazine and acid. -

Purification: Dry organic layer over

, filter, and concentrate. The crude oil typically crystallizes upon standing. Recrystallize from Hexane/EtOAc (9:1) if necessary. -

Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the product.

Expected Yield: 85-92% Regioselectivity: >20:1 (favoring 3-carboxylate).

Protocol B: Synthesis of 1-Propyl-1H-Pyrazole-5-Carboxylic Acid

Target: The "5-Carboxylic Acid" Isomer. Strategy: C5-Lithiation of Pre-formed Pyrazole (The "Regio-Inversion" Route).

Direct condensation rarely yields the 5-carboxylic acid as the major product with high purity. The most robust industrial method is the C5-lithiation of an N-alkyl pyrazole followed by carboxylation. This method is self-validating because lithiation occurs exclusively at the C5 position (ortho to the directing nitrogen lone pair).

Materials

-

1-Propyl-1H-pyrazole (Commercial or synthesized via standard condensation of pyrazole + propyl bromide)

- -Butyllithium (2.5 M in hexanes)

-

Dry THF (Anhydrous)

-

Dry

(gas or dry ice)

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon. Add 1-Propyl-1H-pyrazole (5.0 g, 45.4 mmol) and anhydrous THF (50 mL).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Temperature control is critical to prevent isomerization or decomposition.

-

Lithiation: Add

-BuLi (20 mL, 50 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C. -

Deprotonation: Stir at -78°C for 1 hour. The solution will turn yellow/orange, indicating the formation of the 5-lithio species.

-

Carboxylation: Bubble dry

gas through the solution (via a drying tube filled with -

Quench: Allow the mixture to warm to RT. Quench with water (50 mL).

-

Isolation: Wash the aqueous layer with Ether (2 x 30 mL) to remove unreacted starting material. Acidify the aqueous layer to pH 2 using 2M HCl.

-

Extraction: Extract the precipitated acid with EtOAc (3 x 50 mL). Dry over

and concentrate.

Expected Yield: 75-85% Regioselectivity: >99:1 (Exclusive 5-substitution).

Figure 2: Workflow for the regioselective C5-lithiation strategy.

Analytical Validation (Self-Correction)

Distinguishing regioisomers is critical. Do not rely solely on LCMS, as isomers often have identical masses and similar retention times.

Table 1: NMR Discrimination Criteria

| Feature | 3-Carboxylic Acid (Protocol A) | 5-Carboxylic Acid (Protocol B) |

| NOE Signal | No NOE between N-Propyl ( | Strong NOE between N-Propyl ( |

| C4-H Shift | Typically | Typically |

| HMBC | N-CH2 correlates to C3 and C5 carbons. | N-CH2 correlates to C5 (COOH-bearing carbon). |

Troubleshooting:

-

Problem: Mixture of isomers in Protocol A.

-

Solution: Switch solvent to DMAc (Dimethylacetamide) . As noted by Gosselin et al., dipolar aprotic solvents can enhance regioselectivity for 1,3,5-substituted pyrazoles by altering the hydrogen-bond network of the hydrazine intermediate [1].

References

-

Gosselin, F., O’Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[1][2] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270. Link

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

-

Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Link

-

Ansari, A., Ali, A., & Asif, M. (2017). Biologically Active Pyrazole Derivatives. New Journal of Chemistry, 41, 16-41. Link

Sources

Application Note: Strategic Functionalization of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid

Abstract

This guide details the strategic functionalization of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid , a versatile pyrazole scaffold distinct from the classic Sildenafil (Viagra) precursor.[1] While the Sildenafil core utilizes a 1-methyl-3-propyl-5-carboxylate substitution pattern, the title compound (1-propyl-5-methyl-3-carboxylate) offers a unique vector geometry for Structure-Activity Relationship (SAR) exploration.[1] This application note provides validated protocols for C3-amidation, C4-regioselective halogenation, and C3-heterocycle construction, enabling researchers to utilize this scaffold in fragment-based drug discovery (FBDD).[2][1]

Structural Analysis & Reactivity Profile[1][2]

Before initiating synthesis, it is critical to understand the electronic and steric environment of the scaffold.[2]

-

N1-Propyl Group: Acts as a lipophilic handle.[1] Unlike a methyl group, the propyl chain adds steric bulk that can influence the conformation of substituents at C5, though it remains distant from the C3 reaction center.[2]

-

C3-Carboxylic Acid: The primary vector for derivatization.[1] It is electronically connected to the electron-rich pyrazole ring, making it less electrophilic than a benzoic acid.[2] Activation requires robust coupling reagents or conversion to acid chlorides.[2]

-

C4-Position (H): The most nucleophilic site on the ring.[1] It is highly susceptible to Electrophilic Aromatic Substitution (SEAr), allowing for the introduction of halogens (Br, I) for subsequent cross-coupling (Suzuki-Miyaura).[2][1]

-

C5-Methyl Group: Flanked by the N1-propyl and C4-H. While generally inert, it can participate in radical bromination, though this competes with C4-substitution.[2]

Logical Workflow

The following decision tree outlines the synthetic pathways covered in this guide.

Figure 1: Divergent synthesis strategy. Path A modifies the existing handle; Path B adds new vectors.

Protocol A: C3-Amide Coupling (The Primary Vector)[2]

Context: Direct condensation of pyrazole-3-carboxylic acids with amines can be sluggish due to the electron-rich nature of the heterocycle, which reduces the electrophilicity of the carbonyl carbon.[1] While Thionyl Chloride (

Materials

-

Substrate: 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

Step-by-Step Methodology

-

Activation: In a dried round-bottom flask, dissolve the pyrazole acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Base Addition: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

-

Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the active ester (O-At ester).[1]

-

Critical Check: Do not skip this pre-activation time. It ensures the acid is fully activated before the amine nucleophile approaches.

-

-

Coupling: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[2][1]

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + Amine MW - 18).[1]

-

Workup:

Troubleshooting Table:

| Observation | Probable Cause | Solution |

| Low Conversion | Pyrazole nitrogen interference | Switch to acid chloride method (Reflux in |

| Product in Aqueous Layer | Product is too polar | Use n-Butanol for extraction or lyophilize directly and purify via Prep-HPLC.[1] |

| Epimerization | High pH or prolonged activation | Reduce DIPEA to 2.0 equiv; add amine immediately after HATU. |

Protocol B: C4-Regioselective Halogenation (The Growth Vector)[2]

Context: To expand the molecule into new chemical space (e.g., bi-aryl systems), a halogen handle is required at C4.[2][1] Electrophilic aromatic substitution (SEAr) is highly regioselective for C4 because C3 and C5 are blocked, and C4 is the electron-rich "enamine-like" beta-position.[1]

Materials

-

Substrate: 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid (or its ester/amide derivative)

Step-by-Step Methodology

-

Dissolution: Dissolve the pyrazole substrate (1.0 mmol) in MeCN (10 mL). DMF can be used if solubility is an issue.[2][4]

-

Addition: Add NBS (1.05 mmol) portion-wise over 5 minutes at RT.

-

Note: Protect from light to minimize radical side reactions at the C5-methyl group, although the ionic mechanism dominates here.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: TLC (usually 50% EtOAc/Hexane). The product will be less polar (higher Rf) than the starting material if the acid is esterified; if using the free acid, monitor by LC-MS.[2][1]

-

Workup:

Mechanism Insight:

The reaction proceeds via an electrophilic attack of the bromonium ion (

Protocol C: Scaffold Hopping (C3-Oxadiazole Formation)[2]

Context: The carboxylic acid can be replaced by a 1,3,4-oxadiazole ring, a common bioisostere that improves metabolic stability and hydrogen bond acceptor capability.[2]

Step-by-Step Methodology

-

Esterification: Reflux the acid in EtOH with catalytic

to form the ethyl ester. -

Hydrazide Formation:

-

Cyclization:

Quality Control & Characterization Data

When characterizing these derivatives, specific NMR signatures confirm the structure.[2]

Expected

| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| C4-H | Aromatic | 6.40 – 6.60 ppm | Singlet | Disappears upon bromination.[1] |

| C5-Me | Methyl | 2.20 – 2.30 ppm | Singlet | Distinct from N-Propyl methyl.[1] |

| N1-Propyl | 4.00 – 4.15 ppm | Triplet | Deshielded by Nitrogen.[1] | |

| N1-Propyl | 1.70 – 1.85 ppm | Multiplet | ||

| N1-Propyl | 0.80 – 0.90 ppm | Triplet |

Regiochemistry Verification: To confirm you have the 1-propyl-5-methyl isomer and not the 1-propyl-3-methyl isomer (a common impurity in starting material synthesis):

-

NOESY Experiment: Look for a correlation (cross-peak) between the N-Propyl

(approx 4.0 ppm) and the C5-Methyl (approx 2.2 ppm).[1] -

If 1-propyl-3-methyl: The N-Propyl

will show NOE with the C5-Proton (aromatic, ~6.5 ppm), NOT the methyl group.[2][1]

References

-

Synthesis of Pyrazole Carboxylic Acids

-

Amide Coupling Protocols

-

Regioselective Halogenation

-

Sildenafil Analog Context

Sources

- 1. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 12. chemimpex.com [chemimpex.com]

Advanced Application Note: Heterocyclic Scaffolds in Next-Generation Agrochemical Design

Executive Summary & Strategic Rationale

In modern agrochemical discovery, heterocyclic scaffolds are not merely structural connectors; they are the primary determinants of biological activity, metabolic stability, and environmental fate. Over 70% of registered agrochemicals contain at least one heterocyclic ring.[1]

This guide moves beyond basic synthesis to address the critical challenges facing development chemists today: Regiocontrol during scaffold construction and Late-Stage Functionalization (LSF) for physiochemical tuning. We focus on nitrogen-rich heterocycles—specifically Pyrazoles and Isoxazolines—which currently dominate the insecticide and fungicide landscape due to their unique bioisosteric properties and binding affinities (e.g., GABA-gated chloride channels).

The Design Cycle: From Target to Field

The following workflow illustrates the critical decision nodes where scaffold selection impacts downstream success.

Figure 1: The iterative logic of agrochemical discovery. Scaffold selection (Red) defines the chemical space for optimization (Green).

Strategic Selection of Building Blocks

The choice of heterocycle dictates the molecule's LogP (lipophilicity) and pKa (acidity/basicity), which directly influence translocation within the plant (xylem mobility) and soil half-life.

Comparative Analysis of Key Scaffolds

| Scaffold Class | Key Property | Common Application | Synthetic Challenge |

| Pyrazoles | High metabolic stability; H-bond acceptor | Diamide Insecticides (e.g., Chlorantraniliprole) | Regioselectivity (N1 vs N2 alkylation) |

| Isoxazolines | Rigid geometry; chiral center | Ectoparasiticides (e.g., Fluralaner) | Stereoselective cyclization |

| Pyridines | Tunable pKa; Bioisostere for phenyl | Herbicides (e.g., Auxin mimics) | C-H functionalization selectivity |

| 1,2,4-Triazoles | Metal coordination (Fe/Cu) | Fungicides (DMI inhibitors) | N-alkylation isomerism |

Protocol 1: Regioselective Synthesis of Pyrazole-4-Carboxylic Acids

Context: The 1-methyl-3-trifluoromethylpyrazole-4-carboxylic acid moiety is a "privileged structure" in modern succinate dehydrogenase inhibitor (SDHI) fungicides and ryanodine receptor diamides. The Challenge: Reacting hydrazines with 1,3-dicarbonyls typically yields a mixture of regioisomers (1,3- vs 1,5-substituted), requiring tedious chromatographic separation.

Mechanism of Regiocontrol

Control is achieved by exploiting the difference in electrophilicity of the carbonyl centers and the nucleophilicity of the hydrazine nitrogens.

Figure 2: Divergent pathways in pyrazole synthesis. Acidic conditions favor the desired 3-CF3 isomer.

Step-by-Step Methodology

Reagents:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

-

Methylhydrazine (1.05 eq) [Warning: Toxic/Carcinogenic ]

-

Ethanol (Solvent)[2]

-

HCl (conc.) or Trifluoroacetic acid (Catalyst)

Procedure:

-

Preparation: Charge a reactor with Ethanol (10 V) and Ethyl 4,4,4-trifluoro-3-oxobutanoate. Cool the system to -10°C .

-

Expert Insight: Low temperature is crucial to prevent premature, non-selective cyclization.

-

-

Addition: Add Methylhydrazine dropwise over 60 minutes, maintaining internal temperature < 0°C.

-

Intermediate Formation: Stir at 0°C for 2 hours. Monitor by TLC/LCMS for consumption of the keto-ester.

-

Cyclization: Add concentrated HCl (0.1 eq). Allow the mixture to warm to 25°C, then reflux for 3 hours.

-

Why? The acid catalyzes the dehydration/cyclization favoring the 3-CF3 isomer due to electronic deactivation of the carbonyl adjacent to the CF3 group.

-

-

Workup: Concentrate solvent under reduced pressure. Resuspend residue in water and adjust pH to 7. Extract with Ethyl Acetate.

-

Purification: Recrystallize from Heptane/EtOAc.

-

Validation: 1H NMR should show a distinct singlet for the pyrazole proton. Isomeric ratio can be determined by 19F NMR (distinct shifts for 3-CF3 vs 5-CF3).

-

Protocol 2: Late-Stage Minisci C-H Functionalization

Context: Once a heterocyclic scaffold is built, optimizing its lipophilicity (LogP) is essential for membrane permeability. The Minisci reaction allows the direct addition of alkyl radicals to electron-deficient heterocycles (like pyridines) without pre-functionalization (e.g., halogenation).

Radical Alkylation Workflow

Reaction Class: Radical Substitution (S_R_N1 type mechanism). Scope: Pyridines, Pyrazines, Quinolines.[3][4]

Reagents:

-

Substrate: Heterocycle (e.g., substituted Pyridine)[3]

-

Radical Source: Pivalic acid (for t-butyl group) or alkyl halide.

-

Oxidant: Ammonium Persulfate

-

Catalyst: Silver Nitrate (

) (10 mol%) -

Solvent: Water/Acetonitrile (biphasic)

Procedure:

-

Dissolution: Dissolve the heterocycle (1 mmol) and Pivalic acid (3 mmol) in a mixture of Water/MeCN (1:1).

-

Acidification: Add TFA (1.0 eq) to protonate the pyridine.

-

Expert Insight: Protonation activates the heterocycle, making it more electrophilic and susceptible to nucleophilic radical attack.

-

-

Degassing: Sparge the solution with Argon for 15 minutes.

-

Critical Step: Oxygen acts as a radical trap. Failure to degas will stall the reaction.

-

-

Initiation: Heat to 70°C. Add Ammonium Persulfate (2.0 eq) and

(0.1 eq) simultaneously as a solution in water over 30 minutes.-

Observation: Evolution of

gas indicates decarboxylation and radical generation.

-

-

Quench: Cool to room temperature. Neutralize with sat.

. -

Isolation: Extract with DCM. The alkylated product is often less polar and easily separated by flash chromatography.

Application Note: Bioisosterism in Isoxazolines

Isoxazolines have revolutionized the insecticide market (e.g., Fluralaner) by targeting the GABA-gated chloride channel with higher specificity than older organochlorines.

-

Scaffold Hopping: Replacing a planar aromatic ring with a sp3-rich isoxazoline ring introduces a "kink" in the molecule, improving fit within the receptor's binding pocket.

-

Chirality: The (S)-enantiomer is typically the bioactive form. Asymmetric synthesis using chiral catalysts (e.g., Quinine-derived phase transfer catalysts) during the [3+2] cycloaddition is the current gold standard in process chemistry.

Safety & Handling

-

Hydrazines: Potent hepatotoxins and potential carcinogens. Handle only in a fume hood with double-gloving (Nitrile/Laminate). Quench all glassware with bleach solution before washing.

-

Peroxides/Persulfates: Strong oxidizers. Do not mix with organic solvents in closed systems without pressure relief. Risk of exotherm.

References

-

Lamberth, C. (2013).[5] Heterocyclic chemistry in crop protection.[1][5][6][7][8] Pest Management Science.[5] Link

-

Deng, X., & Mani, N. S. (2008).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[9] Journal of Organic Chemistry. Link

-

Song, H., et al. (2024).[10] Research Progress of Isoxazoline Insecticides.[10][11] Current Organic Synthesis.[10] Link

-

Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions.[4][12] Angewandte Chemie International Edition. Link

-

Nissan Chemical Industries. (2015). Process for the regioselective synthesis of pyrazoles.[2][13] Patent WO2015097658A1. Link

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google Patents [patents.google.com]

- 3. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O 2 as an oxidant - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04892D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Heterocyclic chemistry in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

separating 1,3- and 1,5-pyrazole carboxylic acid regioisomers

Topic: Separating 1,3- and 1,5-Pyrazole Carboxylic Acid Regioisomers Role: Senior Application Scientist Context: Technical Support Center

Status: Operational Ticket ID: PYR-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The "Regioisomer Trap": Executive Summary

If you are reading this, you likely performed a cyclocondensation (e.g., Knorr synthesis) between a hydrazine and a 1,3-dicarbonyl derivative, expecting a single product but obtaining a mixture.

The Science: The formation of 1,3- vs. 1,5-isomers is governed by the competition between nucleophilic attack at the ketone vs. the ester/aldehyde carbon. While steric bulk and electronic effects (e.g., using arylhydrazine hydrochlorides vs. free hydrazines) can skew the ratio, obtaining a 100% pure regioisomer directly from synthesis is rare.

The Challenge: These isomers possess nearly identical molecular weights, similar polarities, and often co-crystallize. Standard "run-a-column" approaches often fail without specific pH or solvent modifications.

Phase 1: The Identity Crisis (Diagnostics)

Before attempting separation, you must definitively identify which isomer is which. Do not rely solely on 1D-NMR chemical shifts, as they are solvent-dependent and often ambiguous.

The Gold Standard: 1D-NOE / 2D-NOESY

The only self-validating method for assigning structure is Nuclear Overhauser Effect (NOE) spectroscopy. You are looking for spatial proximity between the N-substituent and the substituent at position 5.

-

1,5-Isomer: The N1-substituent is spatially close to the C5-substituent. You will see a strong NOE correlation.

-

1,3-Isomer: The N1-substituent is distant from the C3-substituent. You will see no NOE (or a weak NOE to the C5-proton if unsubstituted).

Diagnostic Workflow

Caption: Logical flow for distinguishing pyrazole regioisomers using NOE spectroscopy. The 1,5-isomer is defined by the steric crowding of adjacent substituents.

Phase 2: Bulk Separation (Recrystallization)

For scales >500 mg, chromatography is inefficient. Use solubility differentials.

Method A: The "Salt Switch" (Recommended)

Pyrazole carboxylic acids are amphoteric but weakly basic at the nitrogen. The 1,3- and 1,5-isomers often have drastically different crystal packing energies when converted to their hydrochloride or sulfate salts.

Protocol:

-

Dissolution: Dissolve the crude mixture in a minimal amount of warm Ethanol or Isopropanol.

-

Acidification: Add 1.1 equivalents of concentrated HCl (or H2SO4 in dioxane).

-

Induction: Allow to cool slowly. The 1,5-isomer, being more sterically congested, often has a disrupted crystal lattice in its free base form but may pack efficiently as a salt (or vice versa depending on R-groups).

-

Filtration: Filter the precipitate.

-

Regeneration: Resuspend the salt in water and adjust pH to ~4-5 (isoelectric point) to precipitate the free acid.

Method B: Fractional Crystallization (Free Acid)

If salt formation fails, use the "Polarity Swing" method.

| Solvent System | Target Isomer Behavior | Notes |

| Toluene/Hexane | 1,3-Isomer often crystallizes first. | 1,3-isomers are generally more planar and stack better, leading to lower solubility in non-polar solvents. |

| Ethanol/Water | 1,5-Isomer often crystallizes first. | The bulky 1,5-isomer is less soluble in highly polar matrices due to hydrophobic shielding by the orthogonal R-groups. |

Phase 3: Chromatographic Purification

For scales <500 mg or high-purity requirements.

The Critical Variable: pH Control

Pyrazole carboxylic acids are ionizable. If you run a standard neutral silica column, your compounds will streak (tailing) due to interaction with silanols, causing co-elution. You must suppress ionization.

Flash Chromatography (Normal Phase)

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Hexane / Ethyl Acetate + 1% Acetic Acid .

-

Why: The acetic acid keeps the carboxylic acid protonated (neutral), allowing it to interact with the silica as a discrete molecule rather than an ion.

Prep-HPLC (Reverse Phase)[3][4]

-

Column: C18 (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid .[1]

-

Gradient: Standard 5% -> 95% B.

-

Note: The 1,5-isomer generally elutes after the 1,3-isomer on C18 because the 1,5-substitution pattern creates a more hydrophobic "ball" compared to the extended, more polar surface area of the 1,3-isomer.

Troubleshooting & FAQ

Q: My peaks are broad and undefined in NMR. Is my sample impure? A: Not necessarily. Pyrazoles with free N-H (if not N-substituted) suffer from tautomerism , causing signal broadening.

-

Fix: Run the NMR in DMSO-d6 (stabilizes tautomers) or add a drop of TFA-d to force the protonated form, sharpening the peaks.

Q: I tried recrystallization, but I got an oil. What now? A: This is "oiling out." It happens when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

-

Fix: Re-dissolve the oil by heating. Add a "seed crystal" of the pure isomer (if available) or scratch the glass surface. Alternatively, switch to a lower-boiling solvent (e.g., switch from Toluene to DCM/Hexane).

Q: On HPLC, the isomers are co-eluting even with acid modifier. A: You may need to exploit Pi-Pi interactions .

-

Fix: Switch from a C18 column to a Phenyl-Hexyl column. The different electronic density of the 1,3 vs 1,5 aromatic systems will interact differently with the phenyl stationary phase, often resolving isomers that C18 cannot.

Decision Matrix for Separation

Caption: Strategic decision matrix for selecting the appropriate separation methodology based on scale and purity requirements.

References

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PMC (NIH). Detailed analysis of hydrazine effects on regioselectivity and isolation protocols. Link

-

Separation of 1H-Pyrazole-3-carboxylic acid derivatives on HPLC. SIELC Technologies. Specific protocols for reverse-phase separation of pyrazole acids using acidic modifiers. Link

-

Purification of Methyl Pyrazole Isomers via Salt Formation. BenchChem Technical Support. Industrial standard methods for bulk separation of pyrazole isomers using inorganic acids. Link

-

Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments. Application note on using NOE and COSY to distinguish aromatic regioisomers. Link

-

Chromatographic separations of aromatic carboxylic acids. PubMed. Review of mobile phase optimization (pH and ion-pairing) for acidic aromatic heterocycles. Link

Sources

Technical Support Center: Handling 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid

[1]

Executive Summary & Compound Profile

Users frequently report precipitation issues with 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid when preparing stock solutions in DMSO or diluting into biological buffers.[1] While this compound is theoretically soluble in polar aprotic solvents, its amphiphilic nature (hydrophobic propyl chain + polar carboxylic acid tail) makes it sensitive to hydration levels and pH shock .[2]

This guide provides a root-cause analysis and validated protocols to ensure consistent solubility for high-throughput screening (HTS) and lead optimization assays.

Physicochemical Profile

| Property | Value (Approx.) | Significance |

| Molecular Weight | ~168.2 g/mol | Small molecule, kinetically fast dissolution.[1] |

| pKa (Acidic) | ~3.5 (Carboxylic Acid) | Critical: Ionized at physiological pH; protonated (neutral) in DMSO.[2] |

| LogP | ~1.5 – 2.0 | Moderately lipophilic; requires organic co-solvent.[2] |

| H-Bond Donors | 1 (COOH) | Prone to dimerization in non-polar environments.[1][2] |

| Preferred Solvent | Anhydrous DMSO | Max solubility often >50 mM (dry).[2] |

The Chemistry of the Problem: Why is it Precipitating?

To solve the issue, we must understand the mechanism. The solubility failure usually stems from three specific interactions:

-

The Hygroscopic Trap (Water Uptake): DMSO is highly hygroscopic.[2][3][4] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.[2]

-

Carboxylic Acid Dimerization: In pure, dry DMSO, the carboxylic acid proton forms a hydrogen bond with the sulfoxide oxygen of DMSO.[2] However, if the concentration is very high (>100 mM), the compound may prefer to form intermolecular dimers (Acid-to-Acid H-bonds), creating a stable crystal lattice that is slow to dissolve.[1]

-

The "pH Shock" (Buffer Dilution): When you dilute a DMSO stock (where the acid is protonated/neutral) into a neutral buffer (pH 7.4), the molecule must deprotonate to become the carboxylate anion.[2] If this proton transfer is slower than the aggregation rate, or if the buffer capacity is insufficient, the neutral form precipitates immediately.

Visualizing the Troubleshooting Workflow

Figure 1: Decision matrix for troubleshooting solubility issues. Blue nodes indicate diagnostic steps; Yellow nodes indicate corrective actions.

Validated Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this protocol to ensure the compound is fully solubilized before storage.[1]

-

Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold powder.[2]

-

Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[2] Do not use DMSO that has been stored in a loosely capped bottle.[2]

-

Addition: Add the calculated volume of DMSO to the vial.

-

Mechanical Stress:

-

Vortex vigorously for 30 seconds.

-

If undissolved particles remain: Sonicate in a water bath at 40°C for 10–15 minutes. The combination of mild heat and ultrasonic energy breaks the crystal lattice of the carboxylic acid dimers.

-

-

Verification: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates micro-precipitation.[2]

-

Storage: Aliquot immediately into amber glass or high-quality polypropylene vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Step-Down" Dilution (Preventing Assay Crash-Out)

Use this when adding the compound to cell culture media or enzymatic buffers.[1]

The Error: Injecting 1 µL of 50 mM stock directly into 999 µL of PBS (1:1000 dilution). This causes a massive local concentration spike, forcing the hydrophobic propyl tail to aggregate before the acid can ionize.

The Fix (Serial Intermediate Dilution):

-

Step 1: Dilute the 50 mM Stock 1:10 in pure DMSO to create a 5 mM Working Stock.

-

Step 2: Dilute the 5 mM Working Stock 1:10 into PBS (pH 7.4) .

-

Technique: Add the DMSO solution dropwise to the vortexing buffer.

-

Result: 500 µM solution in 10% DMSO. (The high DMSO % keeps it soluble while the pH equilibrates).[2]

-

-

Step 3: Dilute this intermediate solution into your final assay plate to reach the desired concentration (e.g., 10 µM, 0.2% DMSO).

Troubleshooting FAQs

Q1: My stock solution was clear yesterday, but today it has needle-like crystals at the bottom. Why? A: This is likely due to moisture uptake .[2][3] If the vial was not sealed tightly, the DMSO absorbed water from the freezer air. The "needle" morphology is characteristic of the protonated carboxylic acid crystallizing out.

-

Fix: Re-solubilize by heating to 40°C and sonicating.[2] If it re-dissolves, use it immediately or discard.[2] For future experiments, use single-use aliquots.

Q2: Can I use ethanol instead of DMSO? A: Yes, but with caveats. This compound is soluble in ethanol, but ethanol evaporates much faster than DMSO, leading to concentration variability in open-well plates.[1][2] Ethanol is also more toxic to certain cell lines at high percentages.[2] DMSO is preferred for compound libraries.[2]

Q3: The solution turns slightly yellow upon heating. Is the compound degrading? A: A slight color shift (pale yellow) is common for nitrogen-containing heterocycles in DMSO and usually indicates trace oxidation of minor impurities or the solvent itself, not necessarily degradation of the core pyrazole structure. However, if it turns dark orange or brown, degradation has occurred.[2] Verify purity via LC-MS if a dark color develops.

Q4: I need to buffer the stock solution. Can I add Tris/Hepes directly to the DMSO? A: No. Salts generally have very poor solubility in pure DMSO. Adding aqueous buffer to the stock will increase water content and cause precipitation.[2] Keep the stock in 100% DMSO and let the assay medium handle the buffering.

References & Further Reading

-

PubChem Compound Summary. 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous Structure).[1][2] National Library of Medicine.[2] [Link][2]

-

Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.[2][5] Journal of Biomolecular Screening.[2][5] (Discusses the hygroscopicity mechanism and precipitation). [Link]

-

EPA CompTox Chemicals Dashboard. Physicochemical properties of Pyrazole-carboxylic acid derivatives. [Link][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid before handling.

optimizing yield of N-alkylation in pyrazole synthesis

Technical Support Center: Pyrazole N-Alkylation Optimization

Ticket ID: #PYR-ALK-001 Subject: Optimizing Yield and Regioselectivity in N-Alkylation of Pyrazoles Assigned Specialist: Senior Application Scientist

Welcome & Overview

Welcome to the technical guide for pyrazole functionalization. The

If you are experiencing:

-

Regioisomeric mixtures (e.g., 1,3- vs. 1,5-substituted products).

-

Reaction stalling (<50% conversion).

-

Over-alkylation (formation of quaternary pyrazolium salts).

This guide provides the mechanistic insights and protocols to resolve these specific failure modes.

The Core Problem: Regioselectivity[1][2][3][4][5]

Diagnosis:

The pyrazole ring exists in dynamic equilibrium between two tautomers. When you introduce an alkylating agent (

Mechanistic Visualization

The following diagram illustrates the competing pathways derived from the pyrazolate anion.

Caption: Divergent pathways in pyrazole alkylation. Path A (Steric Control) typically yields the less hindered 1,3-substituted product, while Path B is often favored by chelation or specific solvent effects.

Troubleshooting & Optimization Protocols

Scenario A: "I cannot separate the regioisomers."

Root Cause: Lack of selectivity in the transition state.

Solution: Switch to Cesium Carbonate (

-

The "Cesium Effect": Cesium is a large, "soft" cation. In solvents like DMF or MeCN,

can coordinate with the pyrazole nitrogen and the leaving group of the alkyl halide, often enhancing selectivity for the N1 position (leading to the 1,3-isomer) due to the specific geometry of the transition state [1]. -

Protocol (High Selectivity):

-

Dissolve Pyrazole (1.0 equiv) in anhydrous MeCN (0.2 M).

-

Add

(1.5 equiv). Stir at RT for 30 min. -

Add Alkyl Halide (1.1 equiv) dropwise.

-

Heat to 60°C. Note: Lower temperatures favor higher selectivity.

-

Scenario B: "The reaction stalls at 50% conversion."

Root Cause: Base strength mismatch or poor solubility of the pyrazolate salt. Solution: Upgrade the Base/Solvent System.

Optimization Matrix:

| Current System | Issue | Recommended Upgrade | Why? |

| Slow/No Reaction | DMF increases the nucleophilicity of the pyrazolate anion significantly compared to acetone. | ||

| Incomplete Conversion | |||

| Any / Any | Decomposition | Milder conditions; prevents base-mediated degradation of sensitive electrophiles. |

Scenario C: "I need the 1,5-isomer (the 'wrong' isomer)."

Root Cause: Thermodynamics usually favors the 1,3-isomer (sterically less hindered). Solution: Use Blocking Groups or Michael Addition .

-

Strategy: If you need the alkyl group next to a substituent (e.g., a 1,5-disubstituted pyrazole), standard

alkylation often fails. -

Alternative: Cyclization.[2] Synthesize the pyrazole already alkylated using hydrazine derivatives (

) and 1,3-diketones, rather than alkylating the ring post-synthesis.

Advanced Methodology: The Mitsunobu Route

If alkyl halides are unstable or unavailable, use the Mitsunobu Reaction . This allows you to use primary or secondary alcohols directly as the alkylating agent.

Advantages:

-

Mild, neutral conditions (good for acid-sensitive substrates).

-

Stereochemical inversion of the alcohol (if chiral).[3]

-

Often exhibits different regioselectivity profiles compared to base-mediated alkylation [3].[4]

Mitsunobu Workflow:

Caption: Standard Mitsunobu protocol for pyrazole N-alkylation using alcohol substrates.

Protocol:

-

Dissolve Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and

(1.2 equiv) in anhydrous THF . -

Cool to 0°C.

-

Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 15 mins.

-

Warm to RT and stir for 12–24 h.

Frequently Asked Questions (FAQs)

Q: Why do I see a very polar spot on my TLC that doesn't move?

A: You have likely formed the pyrazolium salt (quaternization). This happens when the product (

-

Fix: Reduce Alkyl Halide to 0.95 equiv and add it slowly. Ensure the base is not in vast excess if using strong bases.

Q: Can I use Phase Transfer Catalysis (PTC)?

A: Yes. For scale-up, a biphasic system (Toluene/Water) with TBAB (Tetrabutylammonium bromide) and

Q: My alkylating agent is an acrylate (Michael Acceptor). Do I need NaH?

A: No! For Michael additions (e.g., ethyl acrylate), catalytic DBU or even no catalyst in hot DMSO is often sufficient.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2021).[1] Discusses the specific coordination effects of Cesium vs. Potassium in azole alkylation.

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[5] Chem. (2022).[6][5] Details the use of Michael acceptors and base effects on N1/N2 ratios.

-

Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma (Review). Covers the application of Mitsunobu protocols for C-N bond formation in heterocycles.[2][3][7][8]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles. Angew. Chem. Int. Ed. (2021).[1] Provides context on the difficulty of chemical selectivity vs. biocatalytic solutions.

Sources

Comparative Crystallographic Guide: N-Propyl Pyrazole Carboxylic Acids

Executive Summary: The Structural Role of the N-Propyl Group

In the landscape of heterocyclic drug design, N-propyl pyrazole carboxylic acids represent a critical structural class. Unlike their un-substituted counterparts (which suffer from tautomeric ambiguity) or their N-methyl analogs (which pack densely), the N-propyl variants introduce a specific "lipophilic tail" that drastically alters crystal packing, solubility, and bioavailability.

This guide objectively compares the three primary regioisomers—1-propyl-1H-pyrazole-3-carboxylic acid , 1-propyl-1H-pyrazole-4-carboxylic acid , and 1-propyl-1H-pyrazole-5-carboxylic acid . We analyze their crystallographic signatures, supramolecular synthons, and synthesis-dependent solid-state behaviors.

Comparative Structural Analysis

The position of the carboxylic acid relative to the N-propyl group dictates the supramolecular architecture. The following table summarizes the key crystallographic distinctions expected for these isomers based on homologous series data and specific crystallographic reports.

Table 1: Structural & Physicochemical Comparison of Isomers

| Feature | 4-Carboxylic Acid Isomer | 3-Carboxylic Acid Isomer | 5-Carboxylic Acid Isomer |

| Symmetry | High ( | Moderate | Low (Steric Clash) |

| Dominant Synthon | Linear Chains or Dimers ( | Centrosymmetric Dimers | Twisted Catemers |

| Steric Hindrance | Minimal (remote from N-propyl) | Low (adjacent to N2) | High (adjacent to N-propyl) |

| Crystal Habit | Needles / Prisms | Block / Plate | Irregular / Plate |

| Space Group (Typ.) | P2₁/c or P-1 | P2₁/c | P2₁/n or P-1 |

| Melting Point Trend | High (Efficient Packing) | Moderate | Lower (Lattice Strain) |

| Solubility (Org.) | Moderate | Good | High (Twisted/Less Stable) |

The "Propyl Effect" on Packing

The N-propyl chain acts as a "spacer" in the crystal lattice.

-

Vs. N-Methyl: N-Methyl derivatives often pack in tight "herringbone" motifs. The N-propyl group disrupts this, often inducing lamellar (layered) packing where hydrophobic propyl chains interdigitate, separating the polar hydrogen-bonding networks.

-

Vs. Unsubstituted (NH): Removing the N-H donor eliminates the possibility of N-H...O interactions. This forces the crystal to rely almost exclusively on COOH...COOH homosynthons or weak C-H...O interactions.

Detailed Crystallographic Motifs

Understanding the connectivity is vital for polymorph screening. We utilize graph theory to visualize the supramolecular synthons.

Diagram: Supramolecular Synthon Logic

The following diagram illustrates the hierarchy of interactions governing the crystallization of these molecules.

Caption: Hierarchical assembly of N-propyl pyrazole carboxylic acids. The 5-position steric clash often disrupts planar sheet formation.

Specific Isomer Analysis

A. 1-Propyl-1H-pyrazole-4-carboxylic acid (The "Linear" Scaffold)

-

Structure: The carboxylic acid is at the 4-position, equidistant from the nitrogens.

-

Packing: Typically forms centrosymmetric carboxylic acid dimers (

motif). These dimers link into infinite chains or ribbons via weak C-H...O interactions involving the pyrazole ring protons. -

Relevance: This is a common ligand for Metal-Organic Frameworks (MOFs) because the linear geometry allows for predictable bridging.

B. 1-Propyl-1H-pyrazole-5-carboxylic acid (The "Twisted" Scaffold)

-

Structure: The COOH group is adjacent to the N-propyl group.

-

Steric Conflict: The carbonyl oxygen often repels the lone pairs of the N-propyl chain, or the bulk of the propyl group forces the COOH group to rotate out of the plane of the pyrazole ring (dihedral angle > 20°).

-

Consequence: This twist disrupts efficient planar packing, often leading to lower melting points and higher solubility. It is more prone to polymorphism as the molecule seeks a low-energy conformation.

Experimental Protocols

To obtain high-quality single crystals for XRD, specific protocols must be followed to ensure phase purity and avoid solvation issues.

Synthesis & Crystallization Workflow

Caption: Step-by-step workflow from precursor to diffraction-quality crystal.

Validated Crystallization Protocol

-

Method: Slow Evaporation (Ambient Temperature).

-

Solvent System: Ethanol/Water (80:20) or Acetonitrile.

-

Why: Purely non-polar solvents (Hexane) often precipitate the acid as an amorphous powder. Protic solvents (Ethanol) encourage H-bond exchange, allowing the thermodynamically stable dimer to form slowly.

-

-

Procedure:

-

Dissolve 50 mg of the N-propyl pyrazole carboxylic acid in 5 mL of warm Ethanol.

-

Filter through a 0.45 µm PTFE syringe filter (critical to remove nucleation sites).

-

Place in a 20 mL vial. Cover with Parafilm and poke 3 small pinholes.

-

Allow to stand undisturbed for 3-5 days.

-

Observation: Look for block-like crystals (3- or 4-isomer) or plates (5-isomer).

-

References

-

Norman, N. J., et al. (2022).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. [2]

-

Loro, C., et al. (2022). "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules.

-

Foces-Foces, C., et al. (2025).[3] "The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State." ResearchGate / Acta Crystallographica.[4]

-

Zhang, C., et al. (2007). "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid." Acta Crystallographica Section E.

-

Cambridge Crystallographic Data Centre (CCDC). Search for "Pyrazole-4-carboxylic acid".

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comparative Guide to the Biological Activity of Pyrazole-3-Carboxylic Acid Analogs: A Senior Application Scientist's Perspective

Welcome to a detailed exploration of pyrazole-3-carboxylic acid and its analogs, a class of heterocyclic compounds that have garnered immense interest in medicinal chemistry.[1][2] The pyrazole scaffold is a versatile building block found in numerous established drugs, demonstrating a wide array of pharmacological activities.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the biological activities of these analogs, supported by experimental data and protocols. We will delve into the causality behind experimental designs and present self-validating methodologies to ensure scientific rigor.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique structural framework that is ripe for chemical modification.[2] This versatility allows for the fine-tuning of steric, electronic, and lipophilic properties, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[5][6] This guide will focus specifically on analogs derived from pyrazole-3-carboxylic acid, comparing their efficacy and shedding light on their structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

The therapeutic potential of pyrazole-3-carboxylic acid analogs is vast. Below, we compare their performance across several key areas of interest, supported by data from various studies.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds in this arena.[7]

Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of these analogs is highly dependent on the nature and position of substituents on the pyrazole and any associated phenyl rings. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., -Br, -Cl) or nitro groups (-NO2), on an attached phenyl ring has been shown to enhance antibacterial activity.[8][9] Conversely, different substitutions can confer specific antifungal properties, particularly against various Candida species.[3][10]

Comparative Data: Antibacterial and Antifungal Activity

| Compound Class/Analog | Target Organism(s) | Key Findings (MIC µg/mL) | Reference |

| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus | One analog showed potent activity against both Gram-positive and Gram-negative bacteria. | [3] |

| Pyrazole-3-carboxylic acid derivatives | E. coli, S. epidermidis | Compound 3 was highly active against E. coli (MIC: 0.25); Compound 4 was highly active against S. epidermidis (MIC: 0.25). | [11] |

| Pyrazole-3,4-dicarboxylic acid derivatives | Candida species (C. parapsilosis, C. tropicalis) | Demonstrated notable inhibitory effects on several Candida strains. | [3][10] |